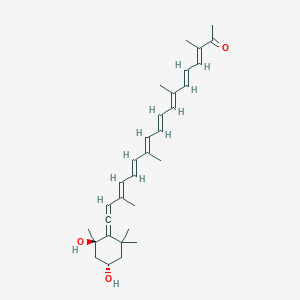
trans-Dihydroconfertifolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Dihydroconfertifolin is a natural product found in Dysidea with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of trans-Dihydroconfertifolin : Trienes were obtained from ethyl 4-acetoxy-3-oxobutanoate and 6-iodo-3-methyl-1,3-hexadiene, leading to intramolecular Diels-Alder cyclization, producing tricyclic lactones. These were then converted into trans-dihydroconfertifolin. This illustrates the synthetic pathway to produce trans-dihydroconfertifolin and its chemical properties (Taber et al., 2002).
Biological Activities
- Interactions in Biological Systems : Studies on dihydrofolate reductase fusion proteins, related to trans-dihydroconfertifolin, show their importance in studying the conformational properties of polypeptides in biological systems. This research could indicate potential applications of trans-dihydroconfertifolin in understanding membrane interactions and drug mechanisms (Häusler et al., 1996).
Potential Therapeutic Applications
- Health-Promoting Effects : Taxifolin, a compound related to trans-dihydroconfertifolin, exhibits potential for managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. This suggests that trans-dihydroconfertifolin might have similar health-promoting effects, warranting further investigation into its therapeutic potential (Sunil & Xu, 2019).
Propiedades
Nombre del producto |
trans-Dihydroconfertifolin |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
(3aR,5aS,9aS,9bS)-6,6,9a-trimethyl-3a,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][2]benzofuran-3-one |
InChI |
InChI=1S/C15H24O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h10-12H,4-9H2,1-3H3/t10-,11+,12+,15-/m1/s1 |
Clave InChI |
UQUIQVFHSGQDRL-OXJKWZBOSA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]1CC[C@@H]3[C@@H]2COC3=O)(C)C |
SMILES canónico |
CC1(CCCC2(C1CCC3C2COC3=O)C)C |
Sinónimos |
dihydroconfertifolin trans-dihydroconfertifolin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



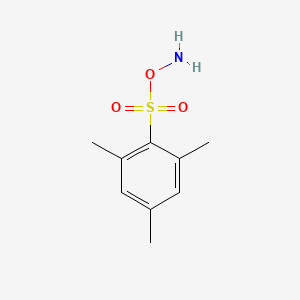


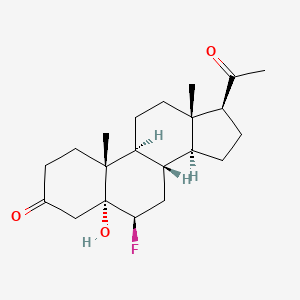
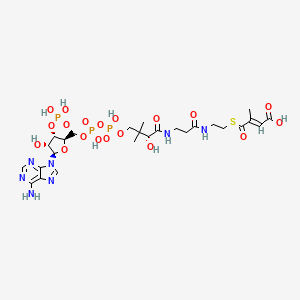

![(E)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodec-2-enamide](/img/structure/B1247578.png)
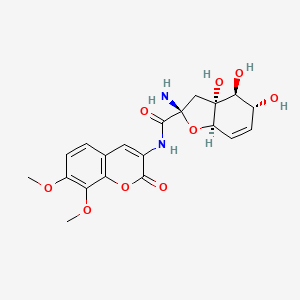

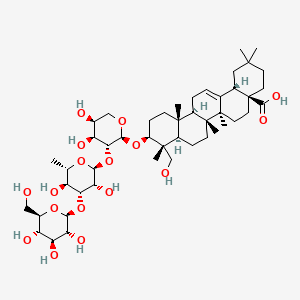
![2(5H)-Furanone, 5-[(1S,7S)-1,7-dihydroxyoctyl]-, (5S)-](/img/structure/B1247587.png)
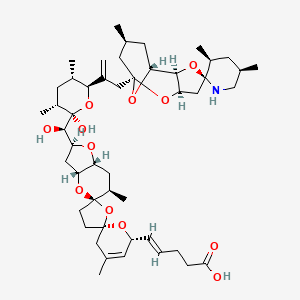
![Heptyl 8-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]octanoate](/img/structure/B1247592.png)
